gamma-Asarone

Description

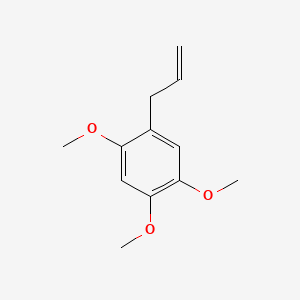

2,4,5-Trimethoxy-1-allylbenzene is a benzenetriol.

Properties

IUPAC Name |

1,2,4-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNAUZZQBAIQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201743 | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5353-15-1 | |

| Record name | γ-Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5353-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4G4B8R48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

γ-Asarone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Asarone, a phenylpropanoid, is a bioactive compound found in various plant species. While its isomers, α- and β-asarone, have been extensively studied, γ-asarone is gaining increasing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of γ-asarone, its geographical distribution, and quantitative data on its prevalence. Furthermore, it details experimental protocols for its extraction and quantification and explores the current understanding of its interactions with cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Geographical Distribution

γ-Asarone is found in several plant families, most notably the Acoraceae, Asteraceae, Annonaceae, and Lauraceae. The distribution of these plants is widespread, covering various continents and climates.

Primary Plant Sources

The principal plant sources of γ-asarone identified in the scientific literature are:

-

Acorus calamus L. (Sweet Flag): A perennial wetland monocot belonging to the Acoraceae family, Acorus calamus is a well-known medicinal plant.[1] It is widely distributed across North America, Asia, and Europe, thriving in marshes, along the edges of small lakes and rivers, and in other wetland habitats.[1] The concentration of asarone isomers in A. calamus is highly dependent on the plant's ploidy level (diploid, triploid, tetraploid, or hexaploid), which also correlates with its geographical distribution.[2] While α- and β-asarone are the predominant isomers, γ-asarone is also present.

-

Caesulia axillaris Roxb.: This is an aquatic herb from the Asteraceae family. Its native range extends from the Indian subcontinent to Myanmar.[3] It is commonly found in marshes, wet meadows, and irrigation ditches.[3]

-

Guatteria gaumeri Greenm. (now considered a synonym of Mosannona depressa (Baill.) Chatrou): This evergreen tree from the Annonaceae family is native to tropical southern Mexico, Belize, Guatemala, and Honduras.[4] It is used in traditional Mexican medicine.[5]

-

Aniba hostmanniana (Nees) Mez: A member of the Lauraceae family, this tree is found in the Guiana Shield region of South America, particularly in French Guiana.[6]

Geographical Distribution of Key Plant Sources

| Plant Species | Family | Geographical Distribution |

| Acorus calamus L. | Acoraceae | North America, Asia, Europe[1] |

| Caesulia axillaris Roxb. | Asteraceae | Indian Subcontinent to Myanmar[3] |

| Guatteria gaumeri Greenm. | Annonaceae | Southern Mexico, Belize, Guatemala, Honduras[4] |

| Aniba hostmanniana (Nees) Mez | Lauraceae | French Guiana and the Guiana Shield region[6] |

Quantitative Analysis of γ-Asarone

The concentration of γ-asarone can vary significantly depending on the plant species, the part of the plant being analyzed, the geographical origin, and the ploidy level in the case of Acorus calamus.

| Plant Species | Plant Part | γ-Asarone Concentration (% of Essential Oil) | Reference |

| Caesulia axillaris Roxb. | Leaves | 63.09% | [3] |

| Aniba hostmanniana (Nees) Mez | Trunkwood | 94.5% - 98.6% | [7] |

| Acorus calamus L. | Rhizomes | Not explicitly quantified in reviewed literature; generally a minor component compared to α- and β-asarone. | |

| Guatteria gaumeri Greenm. | Bark | Not quantified in reviewed literature; α-asarone is the major reported isomer. | [5] |

Experimental Protocols

The extraction and quantification of γ-asarone are typically performed using standard phytochemistry techniques. The following protocols are based on methodologies reported for the analysis of asarone isomers.

Extraction of Essential Oil

Methodology: Hydrodistillation

-

Plant Material Preparation: Fresh or air-dried plant material (e.g., rhizomes, leaves) is collected and, if necessary, cut into smaller pieces to facilitate oil extraction.

-

Hydrodistillation: The plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed and collected. The process is typically carried out for 3-4 hours.

-

Oil Separation and Drying: The collected oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The extracted essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

Quantification of γ-Asarone

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., methanol, ethyl acetate) to an appropriate concentration for GC-MS analysis.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

Chromatographic Conditions (Example):

-

Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

-

Injector Temperature: 250°C.[1]

-

Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped up to 280°C at a rate of 7°C/min, and held for 10 minutes.[1]

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Conditions:

-

Identification and Quantification:

-

Identification: The identification of γ-asarone is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum is also compared with libraries such as NIST and Wiley.

-

Quantification: The percentage of γ-asarone in the essential oil is calculated based on the peak area relative to the total peak area of all identified compounds (area normalization method). For more precise quantification, a calibration curve is prepared using a certified reference standard of γ-asarone.

-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways of γ-asarone are not as extensively studied as its isomers, its reported anti-oxidative and anti-inflammatory effects suggest potential interactions with pathways known to be modulated by α- and β-asarone.

Phenylpropanoid Biosynthesis Pathway

Asarones are phenylpropanoids, a class of natural products synthesized in plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway.[8] The general phenylpropanoid pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce a variety of phenolic compounds.

Caption: Biosynthesis of asarone isomers via the phenylpropanoid pathway.

Potential Cellular Signaling Pathways

Based on the known activities of asarone isomers, γ-asarone may influence the following pathways:

-

PI3K/Akt Signaling Pathway: This is a crucial pro-survival pathway that is activated by α- and β-asarone, leading to neuroprotective effects.[1][9] It plays a significant role in cell growth, proliferation, and survival.

-

ERK/CREB/BDNF Signaling Pathway: This pathway is also implicated in the neuroprotective effects of α- and β-asarone, contributing to enhanced memory function and neuronal protection.[9]

-

NF-κB/NLRP3 Inflammasome Pathway: β-Asarone has been shown to inhibit this pathway, leading to anti-inflammatory effects.[10] Given that γ-asarone also exhibits anti-inflammatory properties, it may act through a similar mechanism.

Caption: Postulated signaling pathways influenced by γ-asarone.

Conclusion

γ-Asarone is a naturally occurring phenylpropanoid with significant concentrations in specific plant species such as Caesulia axillaris and Aniba hostmanniana. While its presence in the widely distributed Acorus calamus is noted, it appears to be a minor component compared to its isomers. The established protocols for the analysis of asarone isomers, particularly GC-MS, are well-suited for the quantification of γ-asarone. Although the specific molecular mechanisms of γ-asarone are yet to be fully elucidated, the known signaling pathways of α- and β-asarone provide a strong foundation for future research into its potential neuroprotective and anti-inflammatory properties. This guide serves as a foundational resource to encourage and support further investigation into the therapeutic potential of γ-asarone.

References

- 1. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 4. Anti-inflammatory treatment with β-asarone improves impairments in social interaction and cognition in MK-801 treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative Analysis of β-Asarone Derivatives in Acorus calamus and Herbal Food Products by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Enigmatic Pathway: A Technical Guide to γ-Asarone Biosynthesis in Acorus calamus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-asarone (γ-asarone), a phenylpropanoid found in the essential oil of Acorus calamus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of γ-asarone, detailing the precursor molecules, key enzymatic steps, and intermediates. It consolidates quantitative data on metabolite concentrations and outlines detailed experimental protocols for the analysis of this pathway. Visual representations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the intricate biochemical processes involved.

Introduction

Acorus calamus, commonly known as sweet flag, is a medicinal plant with a rich history in traditional medicine. Its rhizomes are a source of various bioactive compounds, including the phenylpropanoid isomers α-, β-, and γ-asarone. Among these, γ-asarone (1,2,4-trimethoxy-5-(2-propenyl)benzene) has demonstrated a range of biological activities, prompting further investigation into its formation within the plant. The biosynthesis of γ-asarone is rooted in the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of natural products from L-phenylalanine. This guide will dissect the proposed enzymatic steps that channel intermediates from this core pathway towards the synthesis of γ-asarone.

The Proposed Biosynthetic Pathway of γ-Asarone

The biosynthesis of γ-asarone is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions, including hydroxylations, methylations, and reductions.

The General Phenylpropanoid Pathway

The initial steps are common to the synthesis of many phenylpropanoids:

-

L-Phenylalanine to trans-Cinnamic acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic acid to p-Coumaric acid: This hydroxylation step is catalyzed by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric acid to p-Coumaroyl-CoA: The activation of p-coumaric acid is carried out by 4-Coumarate:CoA Ligase (4CL) .

Branching towards Phenylpropenes

From p-coumaroyl-CoA, the pathway is believed to proceed towards the formation of various phenylpropenes. A key intermediate is likely ferulic acid , which can be formed from p-coumaroyl-CoA via hydroxylation and methylation.

Proposed Specific Pathway to γ-Asarone

While the exact sequence and enzymes are still under investigation, a plausible pathway from ferulic acid to γ-asarone is proposed as follows:

-

Ferulic acid to Coniferyl aldehyde: This reduction is likely catalyzed by a Cinnamoyl-CoA Reductase (CCR) .

-

Coniferyl aldehyde to Coniferyl alcohol: A Cinnamyl Alcohol Dehydrogenase (CAD) is proposed to catalyze this step.

-

Coniferyl alcohol to Eugenol: The conversion of coniferyl alcohol to eugenol is a critical step. While not definitively characterized in A. calamus, enzymes like Eugenol Synthase (EGS) , which have been identified in other aromatic plants, are likely involved.

-

Eugenol to γ-Asarone: This final step involves a series of hydroxylation and O-methylation reactions. The precise order is yet to be determined, but it is hypothesized to involve at least one hydroxylase and two O-Methyltransferases (OMTs) . The identification of an O-methyltransferase (AcOMT1) in A. calamus that acts on resveratrol suggests the presence of OMTs capable of methylating phenylpropanoid structures.

The following DOT script visualizes the proposed biosynthetic pathway:

Quantitative Data

The concentration of asarone isomers varies significantly depending on the ploidy level, geographical location, and the part of the Acorus calamus plant being analyzed. The rhizome is generally the primary site of accumulation.

| Compound | Plant Part | Concentration Range | Ploidy Level | Reference |

| α-Asarone | Rhizome Oil | 9.7% - 16.82% | Not Specified/Mixed | |

| β-Asarone | Rhizome Oil | 65.96% - 92.12% | Not Specified/Mixed | |

| γ-Asarone | Essential Oil | Not explicitly quantified in most studies | Not Specified | |

| (Z)-Asarone | Leaf Essential Oil | 15.7% - 25.5% | Not Specified | |

| Total Phenolics | Rhizome (methanolic extract) | 4.77 - 7.5 mg GAE/g | Not Specified | |

| Total Flavonoids | Rhizome (methanolic extract) | 12.02 - 12.89 mg QE/g | Not Specified |

Experimental Protocols

Extraction of Asarone Isomers for GC-MS and HPLC Analysis

This protocol is adapted from methodologies described for the analysis of phenylpropanoids in Acorus calamus.

Objective: To extract asarone isomers from Acorus calamus rhizomes for subsequent chromatographic analysis.

Materials:

-

Dried and powdered Acorus calamus rhizomes

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Sonicator

-

Centrifuge

-

Vortex mixer

-

0.45 µm syringe filters

-

Rotary evaporator

Procedure:

-

Weigh 1 gram of powdered rhizome material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet twice more.

-

Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 1 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into a vial for GC-MS or HPLC analysis.

The following DOT script illustrates the extraction workflow:

GC-MS Analysis of Asarone Isomers

This protocol provides a general framework for the gas chromatography-mass spectrometry analysis of asarone isomers.

Objective: To separate and identify γ-asarone and other isomers in the extracted sample.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., DB-5ms or equivalent)

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/minute to 280°C

-

Hold at 280°C for 10 minutes

-

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/minute

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Procedure:

-

Inject 1 µL of the filtered extract into the GC-MS system.

-

Acquire the data according to the specified GC and MS conditions.

-

Identify γ-asarone and other isomers by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol is a generalized method for assaying the activity of O-methyltransferases that may be involved in asarone biosynthesis.

Objective: To determine the catalytic activity of a putative O-methyltransferase with a potential precursor of γ-asarone.

Materials:

-

Purified recombinant O-methyltransferase enzyme

-

Potential substrate (e.g., a hydroxylated eugenol derivative)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Methanol

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of assay buffer

-

10 µL of substrate solution (10 mM in methanol)

-

10 µL of SAM solution (10 mM in water)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the purified enzyme solution.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 20% acetic acid.

-

Extract the product by adding 200 µL of ethyl acetate, vortexing, and centrifuging.

-

Collect the organic layer, evaporate to dryness, and re-dissolve in methanol for HPLC analysis.

-

Analyze the product by HPLC, comparing the retention time and UV spectrum with an authentic standard of the methylated product.

The logical relationship for a positive enzyme assay result is depicted below:

Conclusion

The biosynthesis of γ-asarone in Acorus calamus is a complex process that builds upon the foundational phenylpropanoid pathway. While the complete enzymatic cascade has not been fully elucidated, current evidence strongly suggests a route involving the conversion of L-phenylalanine to ferulic acid, followed by a series of reductions, hydroxylations, and O-methylations, with eugenol as a likely key intermediate. Further research, including transcriptome analysis to identify candidate genes and heterologous expression and characterization of the corresponding enzymes, is necessary to definitively map out this intriguing biosynthetic pathway. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these investigations and unlock the potential for the biotechnological production of γ-asarone.

An In-depth Technical Guide to the Chemical Synthesis and Purification of Gamma-Asarone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-asarone, a phenylpropanoid naturally occurring in various plant species, notably from the Acorus and Asarum genera, has garnered significant interest within the scientific community. Its diverse pharmacological activities, including neuroprotective, anticonvulsant, and anti-inflammatory properties, underscore its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, offering detailed experimental protocols, comparative data, and visual representations of key processes to aid researchers in their endeavors.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through several strategic pathways. The most prominent methods involve the electrochemical modification of a readily available precursor and the chemical transformation of a related isomer.

Electrosynthesis from Methyl Eugenol

A high-yield and efficient method for the synthesis of this compound is the anodic methoxylation of methyl eugenol. This electrochemical approach offers a direct and scalable route to the target molecule.

Conversion from Beta-Asarone

Another common synthetic strategy involves the conversion of the more abundant and often co-isolated beta-asarone isomer into this compound. This multi-step process typically involves an oxidation followed by a reduction sequence.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic and purification workflows for this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Electrosynthesis | Methyl Eugenol | Pt electrode, CH3OH, NaClO4 | ~80 | >95 | [1][2] |

| Conversion | beta-Asarone | 1. DDQ, 2. NaBH4, Acetic Acid | ~43 (reduction step) | >98 (after purification) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.78 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.05 (m, 2H, -CH=CH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.30 (d, J=6.6 Hz, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃) | δ 151.3, 147.5, 142.9, 137.5, 115.2, 114.9, 112.8, 97.5, 56.7, 56.4, 56.2, 34.2 |

| FT-IR (cm⁻¹) | 3075 (C-H, aromatic), 2935 (C-H, aliphatic), 1635 (C=C, alkene), 1610, 1510 (C=C, aromatic), 1210 (C-O, ether), 995, 915 (=C-H bend, alkene) |

| Mass Spectrometry (EI) | m/z (%): 208 (M⁺, 100), 193 (M-CH₃, 45), 177 (M-OCH₃, 20), 165 (M-C₃H₅, 30) |

Experimental Protocols

Synthesis of this compound from Beta-Asarone

Step 1: Oxidation of Beta-Asarone to 2,4,5-Trimethoxycinnamaldehyde

-

To a solution of beta-asarone (1.0 g, 4.8 mmol) in dry benzene (25 mL), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 g, 5.3 mmol) is added.

-

The reaction mixture is refluxed for 12 hours.

-

After cooling to room temperature, the precipitated hydroquinone is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2,4,5-trimethoxycinnamaldehyde.

Step 2: Reduction of 2,4,5-Trimethoxycinnamaldehyde to this compound

-

To a solution of 2,4,5-trimethoxycinnamaldehyde (0.5 g, 2.25 mmol) and p-toluenesulfonylhydrazine (0.46 g, 2.48 mmol) in methanol (15 mL), a catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the resulting tosylhydrazone is dissolved in acetic acid (10 mL).

-

Sodium borohydride (0.26 g, 6.75 mmol) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then poured into ice-water and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound (yield ~43%).[3]

Purification of this compound by Column Chromatography

-

Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 98:2, 95:5, etc.).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualized under UV light.

-

Isolation of Pure Compound: Fractions containing the pure this compound (identified by a single spot on the TLC plate with the correct Rf value) are combined and the solvent is removed under reduced pressure to yield the purified product.

Conclusion

This technical guide provides a foundational resource for the chemical synthesis and purification of this compound. The detailed protocols and comparative data are intended to facilitate the efficient and effective production of this promising natural product for further research and development. The presented synthetic routes offer flexibility based on available starting materials and desired scale, while the purification protocol ensures the high purity required for pharmacological and clinical investigations.

References

Spectroscopic characterization of gamma-Asarone (NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of γ-Asarone (gamma-Asarone), a naturally occurring phenylpropanoid found in various plant species. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, offering a foundational dataset for identification, quantification, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of γ-Asarone provide a unique fingerprint of its chemical environment. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of γ-Asarone exhibits characteristic signals corresponding to its aromatic, olefinic, methoxy, and allylic protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 6.78 | s | - |

| H-3 | 6.50 | s | - |

| H-1' | 5.99-5.92 | m | - |

| H-2'a | 5.05 | d | 10.2 |

| H-2'b | 5.03 | d | 17.0 |

| OCH₃ (C-2, C-4, C-5) | 3.87, 3.84, 3.79 | s | - |

| H-3' | 3.32 | d | 6.6 |

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of γ-Asarone.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | 151.2 |

| C-5 | 148.0 |

| C-4 | 142.4 |

| C-1' | 137.4 |

| C-1 | 118.0 |

| C-2' | 115.3 |

| C-6 | 111.9 |

| C-3 | 97.4 |

| OCH₃ (C-2, C-4, C-5) | 56.5, 56.4, 56.0 |

| C-3' | 33.9 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electron Ionization (EI) is a common technique used for volatile compounds like γ-Asarone.

EI-MS Spectral Data

The mass spectrum of γ-Asarone shows a distinct molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 45 | [M - CH₃]⁺ |

| 165 | 20 | [M - C₃H₅]⁺ |

| 150 | 15 | [M - C₃H₅ - CH₃]⁺ |

The molecular formula of γ-Asarone is C₁₂H₁₆O₃, corresponding to a molecular weight of approximately 208.25 g/mol .[1][2] The base peak in the EI-MS spectrum is typically the molecular ion peak at m/z 208.[2] Key fragmentation pathways include the loss of a methyl group (-CH₃) to give a fragment at m/z 193 and the loss of the allyl group (-C₃H₅) resulting in a fragment at m/z 165.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and GC-MS data for γ-Asarone.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-25 mg of the purified γ-Asarone sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: ~3-4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: -10 to 220 ppm

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of γ-Asarone in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (in split mode, e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-550.

-

Solvent Delay: 3-5 minutes.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like γ-Asarone.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of γ-Asarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of γ-asarone. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key characterization methods.

Physicochemical Properties of γ-Asarone

γ-Asarone, with the IUPAC name 1,2,4-trimethoxy-5-(prop-2-en-1-yl)benzene, is a naturally occurring phenylpropanoid.[1][2] Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 5353-15-1 | [1][2] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 167-168 °C at 12 mmHg | [3] |

| logP (Octanol/Water) | 3.1 | [1] |

Solubility Profile of γ-Asarone

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. γ-Asarone is generally characterized by its limited solubility in water and higher solubility in organic solvents.[4]

| Solvent | Solubility | Reference |

| Water | 87.26 mg/L (estimated) | [5] |

| Ethanol | Soluble | [4][6] |

| Methanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL (for α-asarone) | [7] |

| Dimethylformamide (DMF) | ~16 mg/mL (for α-asarone) | [7] |

| Chloroform | Soluble | [4] |

| Acetone | Soluble | [6] |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of γ-asarone.

Melting Point Determination

The melting point of γ-asarone can be determined using the capillary method.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of γ-asarone.

Boiling Point Determination

Due to its relatively high boiling point, the boiling point of γ-asarone is best determined under reduced pressure to prevent decomposition.

Experimental Setup for Boiling Point Determination

Caption: A simplified diagram of a vacuum distillation apparatus.

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is a standard technique for the experimental determination of logP.

Workflow for logP Determination (Shake-Flask Method)

Caption: A stepwise workflow for determining the logP of γ-asarone.

Solubility Determination

The equilibrium solubility of γ-asarone in various solvents can be determined by the shake-flask method.

Workflow for Solubility Determination

Caption: A general workflow for determining the equilibrium solubility.

Signaling Pathways

While the specific signaling pathways of γ-asarone are not as extensively studied as its isomers, research on α- and β-asarone provides insights into potential mechanisms of action. These isomers have been shown to modulate key signaling pathways involved in neuroprotection and inflammation.[8]

Notably, β-asarone has been found to inhibit the NF-κB and JNK signaling pathways in lipopolysaccharide-activated microglia cells.[9] Furthermore, both α- and β-asarone have been reported to activate pro-survival pathways such as PI3K/Akt and ERK/CREB/BDNF.[8]

Potential Signaling Pathways Modulated by Asarone Isomers

References

- 1. gamma-Asarone | C12H16O3 | CID 636750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. γ-Asarone [webbook.nist.gov]

- 3. asarone, 494-40-6 [thegoodscentscompany.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 5353-15-1 [thegoodscentscompany.com]

- 6. Asarone | C12H16O3 | CID 636822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Asarone (cis-2,4,5-trimethoxy-1-allyl phenyl), attenuates pro-inflammatory mediators by inhibiting NF-κB signaling and the JNK pathway in LPS activated BV-2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of γ-Asarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of γ-asarone, a naturally occurring phenylpropanoid found in various medicinal plants. This document summarizes key quantitative data, details experimental protocols for common antioxidant assays, and visualizes relevant pathways and workflows to support further research and development.

Executive Summary

γ-Asarone has demonstrated notable antioxidant properties in vitro. This guide consolidates available data on its radical scavenging and reducing capabilities, primarily evaluated through 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. While direct evidence for its effect on specific signaling pathways is still emerging, research on its isomers, α- and β-asarone, suggests potential involvement of the Nrf2 pathway. This document serves as a foundational resource for scientists investigating the therapeutic potential of γ-asarone as an antioxidant.

Quantitative Antioxidant Data

The antioxidant capacity of γ-asarone has been quantified using various standard in vitro assays. The following table summarizes the key findings from available literature.

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Assay | IC50 | 28.20 ± 4.99 µg/mL | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | Antioxidant Capacity | 150.12 ± 0.10 mg TE/g | [1] |

Note: TE denotes Trolox Equivalents. Data for ABTS assays specifically for γ-asarone were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are detailed protocols for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.[2][3][4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

γ-Asarone

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 517 nm

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM):

-

Dissolve an appropriate amount of DPPH in methanol or ethanol.

-

Protect the solution from light using an amber bottle or aluminum foil. This solution should be prepared fresh daily.[2]

-

-

Preparation of γ-Asarone and Standard Solutions:

-

Prepare a stock solution of γ-asarone in methanol.

-

From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Prepare a similar dilution series for the positive control.

-

-

Assay Protocol:

-

Pipette a defined volume of the γ-asarone dilutions and standard dilutions into separate wells of a 96-well plate or cuvettes.

-

Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.

-

Prepare a blank sample containing only the solvent and the DPPH solution.

-

Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[2][3]

-

-

Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of γ-asarone.[4]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, which is measured by the decolorization of the solution.[5][6]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

γ-Asarone

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of Working ABTS•+ Solution:

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

-

Preparation of γ-Asarone and Standard Solutions:

-

Prepare a stock solution of γ-asarone in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a similar dilution series for the Trolox standard to generate a standard curve.

-

-

Assay Protocol:

-

Add a small volume (e.g., 10-20 µL) of the γ-asarone dilutions and Trolox standards to separate wells of a 96-well plate or cuvettes.

-

Add a larger volume (e.g., 180-190 µL) of the working ABTS•+ solution to each well.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[7]

-

-

Measurement:

-

Measure the absorbance of each solution at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the Trolox standard curve.[5]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

γ-Asarone

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 593 nm

-

Water bath set to 37°C

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.[10]

-

-

Preparation of γ-Asarone and Standard Solutions:

-

Prepare a stock solution of γ-asarone in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

-

-

Assay Protocol:

-

Add a small volume of the γ-asarone dilutions and standard solutions to separate wells of a 96-well plate or cuvettes.

-

Add a large volume of the pre-warmed FRAP reagent to each well.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[11]

-

-

Measurement:

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

-

Calculation of Reducing Power:

-

The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.[10]

-

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of Asarone Isomers

While direct studies on γ-asarone are limited, research on its isomers, α- and β-asarone, has indicated their ability to modulate cellular antioxidant pathways. A key pathway implicated is the Keap1-Nrf2/ARE signaling pathway. Under conditions of oxidative stress, asarones may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[12][13]

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for determining the in vitro antioxidant capacity of a compound like γ-asarone involves several key steps, from sample preparation to data analysis.

Conclusion

γ-Asarone exhibits promising in vitro antioxidant activity, as evidenced by its capacity to scavenge DPPH radicals and reduce ferric ions. The provided protocols offer a standardized approach for researchers to further investigate and validate these properties. While the precise molecular mechanisms underlying γ-asarone's antioxidant effects require more direct investigation, the established activity of its isomers on the Nrf2 pathway provides a strong rationale for future studies in this area. This technical guide serves as a valuable resource for the continued exploration of γ-asarone as a potential therapeutic agent for conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxic Screening of γ-Asarone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of γ-asarone, a naturally occurring phenylpropanoid. This document outlines the cytotoxic effects of γ-asarone on various cancer cell lines, details the experimental methodologies for key assays, and presents quantitative data from relevant studies. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as an anticancer agent.

Cytotoxic Effects of γ-Asarone on Cancer Cell Lines

γ-Asarone, along with its isomers α- and β-asarone, has been investigated for its cytotoxic potential against a range of cancer cell lines. Studies have demonstrated that asarones can induce cell death and inhibit proliferation in various cancer models.

The cytotoxic activity of γ-asarone has been evaluated against several cancer cell lines, including:

-

B16-F10 (Mouse Melanoma) [1]

-

K562 (Human Chronic Myeloid Leukemia) [1]

-

HL-60 (Human Promyelocytic Leukemia) [1]

The mechanism of cytotoxicity is primarily attributed to the induction of apoptosis and cell cycle arrest.[4][5][6][7][8][9]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from cytotoxic screenings of asarone isomers. It is important to note that much of the detailed mechanistic data available is for α- and β-asarone, which can provide a basis for the investigation of γ-asarone.

Table 1: IC50 Values of Asarone Isomers in Various Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| γ-Asarone | HL-60 | Not Specified | Not Specified | > 480.21 | [1] |

| γ-Asarone | HepG2 | Not Specified | Not Specified | > 480.21 | [1] |

| γ-Asarone | K562 | Not Specified | Not Specified | > 480.21 | [1] |

| α-Asarone | HepG2 | BrdU | 24 hours | More toxic than β-asarone | [3] |

| β-Asarone | HepG2 | BrdU | 24 hours | Less toxic than α-asarone | [3] |

Table 2: Effect of Asarone on mRNA Expression of Apoptosis-Related Genes in MCF-7 Cells

| Gene | Treatment | Fold Change (Upregulation) | Reference |

| Bax | Asarone | 1.3, 1.52 | [5][10] |

| Bad | Asarone | 1.4, 1.6 | [5][10] |

| Cytochrome C | Asarone | 1.2, 1.54 | [5][10] |

| Caspase-3 | Asarone | 1.4, 1.7 | [5][10] |

| Akt | Asarone | 0.6, 0.4 (Downregulation) | [5][10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. The following are protocols for key experiments cited in the literature.

Cell Culture

Cancer cell lines such as B16-F10, HepG2, K562, and HL-60 are typically cultured according to the American Type Culture Collection (ATCC) animal cell culture guide.[1] All experiments should be performed with cells in the exponential growth phase.

Cytotoxicity Assays

Several assays are employed to determine the cytotoxic effects of γ-asarone.

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/well) and incubate for 24 hours at 37°C and 5% CO2.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]

This assay uses the reduction of resazurin to the fluorescent resorufin to measure cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for a specified time.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate at 20,000 cells/well and incubate for 24 hours. Expose cells to asarone-containing medium for 24 hours.[3]

-

BrdU Labeling: Add 20 µL of BrdU (100 µM) per well and incubate for 2 hours at 37°C.[3]

-

Detection: Follow the manufacturer's instructions for fixation, antibody incubation, and substrate reaction.[3]

-

Absorbance Measurement: Record the changes in absorbance at 450 nm.[3]

Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Treat cells with the desired concentrations of γ-asarone for a specific duration (e.g., 48 hours).[8][9]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as Propidium Iodide (PI).[8][9]

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways implicated in asarone-induced cytotoxicity and a general workflow for its preliminary screening.

Caption: General workflow for the cytotoxic screening of γ-Asarone.

Caption: Proposed intrinsic apoptosis pathway induced by asarone.

Caption: Asarone's potential effect on the PI3K/Akt signaling pathway.

Caption: Proposed G1 phase cell cycle arrest by β-Asarone.

Conclusion

The preliminary cytotoxic screening of γ-asarone indicates its potential as an anticancer agent, primarily through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation. The provided experimental protocols and data serve as a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic applications of this natural compound. Future studies should focus on elucidating the specific molecular targets of γ-asarone and expanding the in vitro findings to in vivo models to validate its efficacy and safety.

References

- 1. scielo.br [scielo.br]

- 2. In vitro genotoxicity of carcinogenic asarone isomers - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Asarone Possesses Antiproliferative Potential in Breast Cancer Cell Line (MCF-7) Through Via Apoptosis and Inflammatory-Mediated Signaling Pathways | Texila Journal [texilajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Asarone Induces Apoptosis and Cell Cycle Arrest of Human Glioma U251 Cells via Suppression of HnRNP A2/B1-Mediated Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Asarone Induces Apoptosis and Cell Cycle Arrest of Human Glioma U251 Cells via Suppression of HnRNP A2/B1-Mediated Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Asarone Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarone is a naturally occurring phenylpropanoid found in various plants, notably in the genera Acorus and Asarum. It exists in three primary isomeric forms: α-asarone (trans-isomer), β-asarone (cis-isomer), and γ-asarone (allylic-isomer). These isomers exhibit a wide range of pharmacological activities, but also present toxicological concerns that are crucial for drug development professionals to understand. This technical guide provides a comprehensive overview of the pharmacological and toxicological profiles of α-, β-, and γ-asarone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities

Preclinical studies have revealed a broad spectrum of biological effects for asarone isomers, particularly for α- and β-asarone.[1] These compounds are known to cross the blood-brain barrier, making them potential candidates for neurological drug development.[2]

α-Asarone:

-

Neuroprotective Effects: α-Asarone has demonstrated neuroprotective properties in various models of neurodegenerative diseases. It has been shown to have therapeutic potential in Alzheimer's disease, Parkinson's disease, and epilepsy.[3]

-

Anti-inflammatory and Antioxidant Activity: This isomer exhibits significant anti-inflammatory and antioxidant effects.[3]

-

Anxiolytic and Antidepressant-like Effects: Studies have indicated the anxiolytic and antidepressant-like potential of α-asarone.[1]

-

Anticonvulsant Properties: It has been used in clinical practice to treat various epileptic seizures.[3]

-

Other Activities: Additional reported activities include anticancer, antihyperlipidemic, antithrombotic, and radioprotective effects.[1]

β-Asarone:

-

Neuroprotective Effects: Similar to its alpha isomer, β-asarone shows promise in the context of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1]

-

Anticancer Activity: β-Asarone has been investigated for its potential anticancer effects.[1]

-

Anxiolytic and Antidepressant Activity: It also possesses anxiolytic and antidepressant properties.[1]

-

Other Activities: Antithrombotic, antihyperlipidemic, and anticholestatic activities have also been reported for β-asarone.[1]

γ-Asarone:

-

The pharmacological profile of γ-asarone is less characterized compared to its isomers. However, existing research suggests it possesses anti-oxidative, anti-inflammatory, and neurotrophic effects.[4]

Quantitative Pharmacological and Toxicological Data

The following tables summarize the available quantitative data for the asarone isomers to facilitate a comparative analysis of their potency and toxicity.

Table 1: Cytotoxicity Data (IC50 Values)

| Isomer | Cell Line | Assay | IC50 | Reference |

| α-Asarone | THLE-2 (human hepatocytes) | Cell Viability | 46.0 ± 1.0 µg/mL (0.221 ± 0.001 mM) | [5] |

| β-Asarone | THLE-2 (human hepatocytes) | Cell Viability | 40.0 ± 2.0 µg/mL (0.193 ± 0.001 mM) | [5] |

Table 2: Acute Toxicity Data (LD50 Values)

| Isomer | Species | Route of Administration | LD50 | Reference |

| β-Asarone | Rat | Oral | 1010 mg/kg bw | [6] |

| β-Asarone | Mouse | Intraperitoneal (i.p.) | 184 mg/kg bw | [6] |

| β-Asarone | Mouse | Intraperitoneal (i.p.) | 182.4 mg/kg bw | [7] |

| α-Asarone | Mouse | Not specified | 245.2 mg/kg | [8] |

Table 3: Antioxidant Activity

| Isomer | Assay | IC50 | Reference |

| β-Asarone | DPPH radical scavenging | 28.20 ± 4.99 µg/mL | [9] |

Signaling Pathways Modulated by Asarone Isomers

Asarone isomers exert their pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate some of the critical pathways involved.

Experimental Protocols

This section provides an overview of common experimental methodologies used in the pharmacological evaluation of asarone isomers.

In Vitro Assays

1. Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of asarone isomers on cell lines.

-

Methodology:

-

Cells (e.g., THLE-2 human hepatocytes) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the asarone isomer for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is calculated.

-

2. DPPH Radical Scavenging Assay

-

Objective: To assess the antioxidant capacity of asarone isomers.

-

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the asarone isomer are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[9]

-

In Vivo Models

1. Scopolamine-Induced Amnesia Model in Rats

-

Objective: To evaluate the anti-amnesic effects of asarone isomers.

-

Methodology:

-

Rats are treated with the asarone isomer (e.g., α-asarone at 15 and 30 mg/kg) for a specified duration (e.g., 14 days).[10]

-

Amnesia is induced by administering scopolamine (e.g., 1 mg/kg).[10]

-

Memory and learning are assessed using behavioral tests such as the elevated plus-maze, passive avoidance, and active avoidance tests.[10]

-

Biochemical analysis of brain tissue (e.g., cortex, hippocampus) can be performed to measure markers like acetylcholinesterase activity.[10]

-

2. Micronucleus Test in Mice

-

Objective: To assess the genotoxic potential of asarone isomers.

-

Methodology:

-

Swiss albino mice are treated with the test compound (e.g., β-asarone at its maximum tolerated dose) via a single intraperitoneal injection.[7]

-

A positive control group (e.g., treated with cyclophosphamide) and a vehicle control group are included.

-

After a specific time, the animals are euthanized, and bone marrow is extracted from the femurs.

-

Bone marrow smears are prepared on slides, air-dried, and stained (e.g., with May-Grunwald-Giemsa stain).[7]

-

The frequency of micronucleated polychromatic erythrocytes (MPEs) is determined by microscopic examination.[7]

-

Toxicological Profile

Despite their therapeutic potential, asarone isomers, particularly β-asarone, are associated with significant toxicity.

-

Hepatotoxicity: Both α- and β-asarone have been shown to be hepatotoxic.[1] β-Asarone is considered more hepatocarcinogenic and genotoxic than α-asarone.[11] Chronic administration in animal models has been linked to the development of hepatomas.[1] The metabolism of asarones, primarily through cytochrome P450 pathways, can lead to the formation of toxic epoxide metabolites.[3]

-

Genotoxicity and Mutagenicity: Both α- and β-asarone have demonstrated mutagenic and genotoxic potential.[1] β-Asarone has shown genotoxic effects in the Ames test and sister chromatid exchange test after metabolic activation.[5] The toxicodynamic profile of γ-asarone is largely unknown, except for reports on its mutagenicity.[4][12]

-

Carcinogenicity: Long-term studies in rodents have indicated that β-asarone is carcinogenic.[6]

Due to these toxicological concerns, regulatory bodies have set limits on the acceptable daily intake of β-asarone from food and herbal products.[6]

Conclusion

The asarone isomers, α- and β-asarone, present a dual profile of promising pharmacological activities and significant toxicological risks. Their neuroprotective, anti-inflammatory, and anticancer properties warrant further investigation for potential therapeutic applications. However, their hepatotoxicity, genotoxicity, and carcinogenicity are major hurdles for their clinical development. The pharmacological profile of γ-asarone remains largely unexplored, representing an area for future research. For drug development professionals, a thorough understanding of the structure-activity and structure-toxicity relationships of these isomers is essential for designing safer and more effective therapeutic agents. Further research should focus on elucidating the precise molecular mechanisms of both the therapeutic and toxic effects of asarone isomers to guide the development of novel derivatives with improved safety profiles.

References

- 1. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products [frontiersin.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. europeanreview.org [europeanreview.org]

- 11. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation [pubmed.ncbi.nlm.nih.gov]

Toxicological Evaluation of Gamma-Asarone in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-asarone (γ-asarone) is a naturally occurring phenylpropene, an isomer of α- and β-asarone, found in various plants, including those of the Acorus and Asarum genera.[1][2][[“]] These plants have a history of use in traditional medicine and as flavoring agents.[1][2][4] However, concerns regarding the toxicity of asarone isomers, particularly the demonstrated carcinogenicity of β-asarone, have led to restrictions on their use in food and beverages.[5][6][7] While the toxicology of α- and β-asarone has been the subject of numerous studies, the toxicological profile of γ-asarone remains largely uncharacterized, representing a significant knowledge gap in the safety assessment of this compound.[1][2][8] This technical guide provides a comprehensive overview of the available preclinical toxicological data on γ-asarone, details the experimental protocols used in key studies, and highlights areas requiring further investigation.

Toxicological Profile of γ-Asarone

The available preclinical data on the toxicology of γ-asarone is sparse. Most of the toxicological research on asarones has focused on the α and β isomers.[7][9] The toxicodynamic profile of γ-asarone is largely unknown, with the exception of some studies on its mutagenic potential.[1][2][8]

Acute, Sub-chronic, and Chronic Toxicity

There is a lack of publicly available data from preclinical studies on the acute, sub-chronic, or chronic toxicity of γ-asarone.

Genotoxicity and Mutagenicity

The genotoxic potential of γ-asarone has been investigated in a limited number of studies, with some conflicting results. It is important to note that the genotoxicity of asarone isomers is influenced by their metabolic activation.[10][11]

-

Ames Fluctuation Assay: In one study, γ-asarone was found to be negative in the Ames fluctuation assay, both with and without metabolic activation.[8]

Carcinogenicity

There are no available preclinical studies specifically investigating the carcinogenic potential of γ-asarone.[8] In contrast, β-asarone is recognized as a rodent carcinogen.[5][6]

Hepatotoxicity

While α- and β-asarone have been shown to be hepatotoxic in preclinical models, there is a lack of specific studies on the hepatotoxicity of γ-asarone.[9][12][13] The hepatotoxicity of asarones is thought to be mediated by their metabolic activation by cytochrome P450 enzymes.[14][15]

Neurotoxicity

The neuroprotective effects of α- and β-asarone have been explored in various preclinical models of neurological disorders.[16] However, there is a lack of data on the neurotoxic or neuroprotective potential of γ-asarone.

Reproductive and Developmental Toxicity

No preclinical studies on the reproductive and developmental toxicity of γ-asarone have been identified in the reviewed literature.

Cardiotoxicity

The cardiotoxicity of γ-asarone has not been evaluated in preclinical studies.

Toxicokinetics

Data on the absorption, distribution, metabolism, and excretion (ADME) of γ-asarone in animals and humans is not available.[2] Studies on β-asarone suggest that its metabolism is a key factor in its toxicity.[14][15][17]

Quantitative Toxicological Data

Due to the limited number of preclinical studies on γ-asarone, a comprehensive table of quantitative toxicological data cannot be compiled. The available information is summarized below.

| Endpoint | Test System | Concentration/Dose | Result | Reference |

| Mutagenicity | Ames fluctuation assay (with and without metabolic activation) | Not specified | Negative | [8] |

Experimental Methodologies

Detailed experimental protocols for the toxicological evaluation of γ-asarone are scarce due to the limited research in this area. Below is a generalized protocol for an in vitro mutagenicity assay, which has been applied to γ-asarone.

Ames Fluctuation Assay for Mutagenicity

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100) are commonly used.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates.

-

Procedure:

-

The tester strains are exposed to various concentrations of the test substance (γ-asarone) in a liquid medium.

-

The mixture is incubated to allow for bacterial growth and mutation induction.

-

The number of revertant colonies (mutated bacteria that have regained the ability to grow in a histidine-deficient medium) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

The molecular mechanisms underlying the potential toxicity of γ-asarone are largely unknown. For other asarone isomers, particularly β-asarone, the proposed mechanism of toxicity involves metabolic activation to reactive intermediates that can form DNA adducts, leading to genotoxicity and carcinogenicity.[14][15]

Proposed Metabolic Activation of Asarone Isomers

The metabolic pathways of asarone isomers are complex and can lead to both detoxification and bioactivation. The following diagram illustrates a generalized metabolic pathway for asarone isomers, which may have some relevance for γ-asarone, although specific studies are lacking.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like γ-asarone in vitro.

References

- 1. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. This compound, 5353-15-1 [thegoodscentscompany.com]

- 5. Asarone - Wikipedia [en.wikipedia.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro genotoxicity of carcinogenic asarone isomers - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. In vitro genotoxicity of carcinogenic asarone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Hepatic Metabolism of Carcinogenic β-Asarone | CoLab [colab.ws]

- 15. Hepatic metabolism of carcinogenic β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application